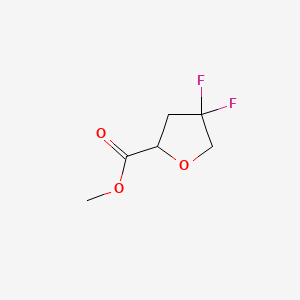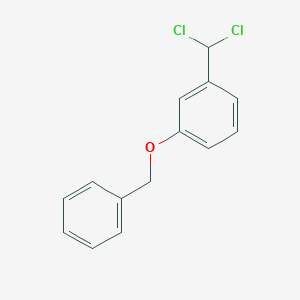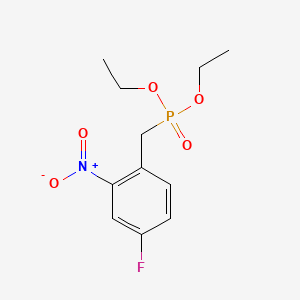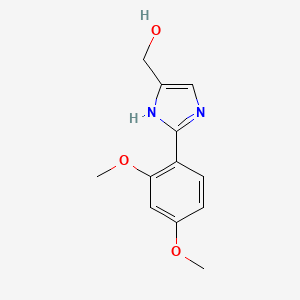
2-(2,4-Dimethoxyphenyl)imidazole-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dimethoxyphenyl)imidazole-5-methanol is a chemical compound that belongs to the imidazole family. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms. This particular compound is characterized by the presence of a dimethoxyphenyl group attached to the imidazole ring, along with a methanol group at the 5-position. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxyphenyl)imidazole-5-methanol can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole . Another method involves the use of internal alkynes and iodine in dimethyl sulphoxide (DMSO) to form benzils, which are then reacted with an aldehyde and ammonium acetate in situ to yield the imidazole .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using multicomponent reactions. These reactions involve the use of readily available starting materials, such as 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate, in the presence of a catalyst like diethyl ammonium hydrogen phosphate. This method is advantageous due to its cost-effectiveness, reusability of the catalyst, and high yields .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dimethoxyphenyl)imidazole-5-methanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the imidazole ring or the methanol group, using reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to various substituted imidazole derivatives .
Aplicaciones Científicas De Investigación
2-(2,4-Dimethoxyphenyl)imidazole-5-methanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dimethoxyphenyl)imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a hydrogen bond donor and acceptor, allowing it to interact with various enzymes and receptors. This interaction can modulate the activity of these targets, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,5-Triphenyl imidazole
- 2,4,5-Trisubstituted imidazoles
- 1,2,4,5-Tetra-substituted imidazoles
Uniqueness
2-(2,4-Dimethoxyphenyl)imidazole-5-methanol is unique due to the presence of the dimethoxyphenyl group, which can enhance its biological activity and chemical reactivity compared to other imidazole derivatives. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H14N2O3 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
[2-(2,4-dimethoxyphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C12H14N2O3/c1-16-9-3-4-10(11(5-9)17-2)12-13-6-8(7-15)14-12/h3-6,15H,7H2,1-2H3,(H,13,14) |
Clave InChI |
HZXGUULAFFOPNE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2=NC=C(N2)CO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


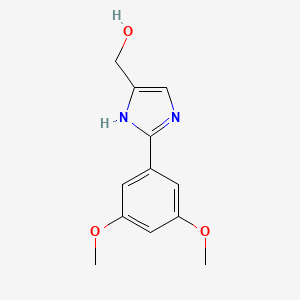
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13684873.png)
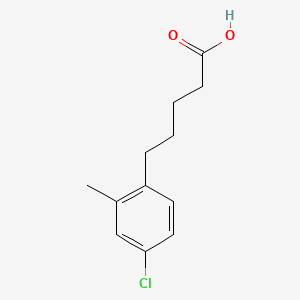
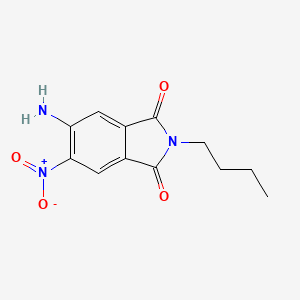
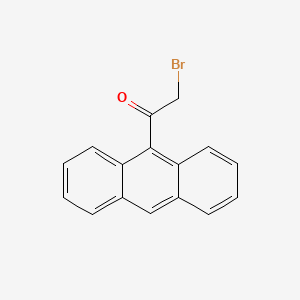

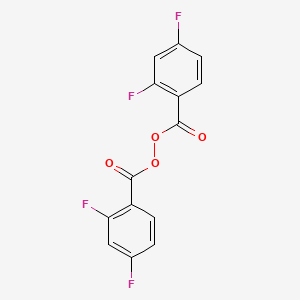
![(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane Bis(trifluoroacetate)](/img/structure/B13684911.png)
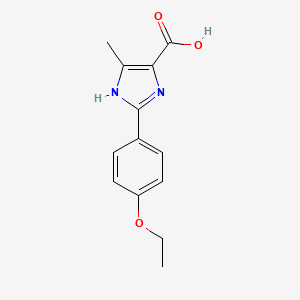

![6-Phenylimidazo[1,2-b]pyridazine](/img/structure/B13684920.png)
